3-(2,2-difluoroacetyl)benzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
1824229-11-9 |
|---|---|
Molecular Formula |
C9H6F2O3 |
Molecular Weight |
200.14 g/mol |
IUPAC Name |
3-(2,2-difluoroacetyl)benzoic acid |
InChI |
InChI=1S/C9H6F2O3/c10-8(11)7(12)5-2-1-3-6(4-5)9(13)14/h1-4,8H,(H,13,14) |
InChI Key |
JFOUAUXCJGPFPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)C(F)F |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 2,2 Difluoroacetyl Benzoic Acid
Elucidation of Retrosynthetic Pathways for the Compound
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. colab.ws
Analysis of Key Disconnection Strategies
The primary retrosynthetic disconnections for 3-(2,2-difluoroacetyl)benzoic acid involve the carbon-carbon bond of the ketone and the functional groups on the aromatic ring. Two main strategies can be envisioned:
Strategy A: Friedel-Crafts Acylation Approach. The most direct disconnection is the bond between the aromatic ring and the acyl group. This leads to a Friedel-Crafts acylation reaction between a benzoic acid derivative and a difluoroacetylating agent. The precursors would be 3-substituted benzoic acid and a derivative of difluoroacetic acid, such as difluoroacetyl chloride or difluoroacetic anhydride.
Strategy B: Functional Group Interconversion and Construction. This strategy involves disconnecting the functional groups themselves. For instance, the carboxylic acid could be formed from the oxidation of a methyl or other alkyl group, or via carboxylation of an organometallic intermediate. Similarly, the difluoroacetyl group could be installed through various fluorination and oxidation sequences. A plausible pathway involves the synthesis of a 3-substituted acetophenone (B1666503) derivative, followed by difluorination at the α-position.
A potential retrosynthetic pathway is outlined below:
A plausible retrosynthetic analysis for this compound, highlighting key disconnections and potential precursors like 3-bromobenzoic acid.This analysis suggests that a key intermediate could be 3-bromobenzoic acid, which is commercially available. researchgate.netresearchgate.net The bromine atom can be transformed into the difluoroacetyl group through a series of reactions, or it can act as a directing group for the introduction of other functionalities.
Challenges in Selective Fluorination and Acylation within the Aromatic System
The synthesis of this compound is complicated by several factors inherent to the aromatic system and the nature of the substituents.
The primary challenge in a Friedel-Crafts acylation approach is the deactivating nature of the carboxyl group on the benzoic acid ring. The carboxyl group is an electron-withdrawing group, which makes the aromatic ring less nucleophilic and thus less reactive towards electrophilic substitution reactions like Friedel-Crafts acylation. jocpr.com This often necessitates harsh reaction conditions and can lead to low yields. Furthermore, the carboxyl group directs incoming electrophiles to the meta position, which is favorable for the desired product. However, achieving high selectivity and yield can be difficult.
Selective fluorination presents another significant hurdle. The introduction of fluorine atoms into organic molecules can dramatically alter their properties, but direct fluorination is often challenging due to the high reactivity of fluorinating agents. nih.gov The synthesis of the difluoroacetyl group typically involves either the use of pre-fluorinated building blocks or the direct fluorination of a precursor ketone. Direct α,α-difluorination of an acetyl group can be achieved using various reagents, but can also lead to side products if not carefully controlled.
Novel Approaches to Direct Synthesis of the Compound
Overcoming the challenges mentioned above requires the development of novel and efficient synthetic methods.
Chemo- and Regioselective Functionalization Techniques
Modern organic synthesis offers several techniques to achieve chemo- and regioselectivity in the synthesis of complex aromatic compounds.
One approach to address the deactivation of the benzoic acid ring in Friedel-Crafts acylation is the use of more potent catalytic systems. While traditional Lewis acids like AlCl₃ are common, they often need to be used in stoichiometric amounts. jocpr.com Newer catalysts, such as triflates of rare earth metals, have shown promise in catalyzing acylation reactions under milder conditions. beilstein-journals.org
Directed ortho-metalation is another powerful tool for regioselective functionalization. While this technique typically directs functionalization to the position ortho to a directing group, modifications and the use of specific blocking groups could potentially be employed to achieve meta-functionalization.
For the introduction of the difluoroacetyl group, modern cross-coupling reactions offer a promising alternative to classical methods. For instance, a palladium- or copper-catalyzed coupling of a 3-metalated benzoic acid derivative with a difluoroacetylating agent could provide a direct route to the target molecule.
A plausible synthetic sequence based on modern methods could involve the following steps:
Protection of the carboxylic acid of 3-bromobenzoic acid as an ester.
Metal-halogen exchange to form an organometallic species (e.g., an organolithium or Grignard reagent).
Reaction of the organometallic species with a difluoroacetylating agent, such as ethyl difluoroacetate, to form the corresponding ketone.
Deprotection of the ester to yield the final product, this compound.
Sustainable and Green Chemical Syntheses of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes by focusing on aspects like atom economy, use of renewable resources, and avoidance of hazardous substances.
Solvent-Free Reactions: A significant area of green chemistry research is the development of solvent-free reaction conditions. Solvents are a major contributor to chemical waste, and their elimination can lead to more environmentally friendly processes. For the synthesis of this compound, a solvent-free Friedel-Crafts acylation could be a viable option. Research has shown that some Friedel-Crafts acylations can be carried out under solvent-free conditions, often with microwave irradiation to accelerate the reaction.
Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy are a cornerstone of green chemistry. In the context of synthesizing this compound, a key consideration is the choice of reagents and reaction types. For example, a direct addition reaction would have a higher atom economy than a substitution reaction that generates stoichiometric byproducts.
The following table summarizes some potential green chemistry approaches for key transformations in the synthesis of this compound:
| Transformation | Conventional Method | Potential Green Alternative | Key Advantages of Green Alternative |
| Acylation | Friedel-Crafts with AlCl₃ in chlorinated solvents | Solvent-free acylation with a recyclable solid acid catalyst | Reduced solvent waste, catalyst recyclability |
| Fluorination | Use of hazardous fluorinating agents | Electrochemical fluorination or use of less hazardous reagents | Improved safety, reduced hazardous waste |
| Oxidation | Use of stoichiometric heavy metal oxidants | Catalytic oxidation using molecular oxygen or hydrogen peroxide | Use of benign oxidants, higher atom economy |
By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible. Further research into catalytic and solvent-free methods will be crucial for developing truly "green" synthetic routes to this and other valuable chemical compounds.
Catalyst-Efficient Routes for Compound Preparation
The introduction of the difluoroacetyl group onto the benzoic acid backbone is most commonly achieved via a Friedel-Crafts acylation or a related cross-coupling reaction. The efficiency of these transformations is highly dependent on the catalyst employed.
Traditional Friedel-Crafts acylation reactions often rely on stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃). numberanalytics.comyoutube.com While effective, these catalysts generate significant amounts of waste and can be difficult to handle on a large scale. Modern approaches focus on developing more sustainable and efficient catalytic systems.
Heterogeneous Catalysts: One promising avenue is the use of solid acid catalysts, such as zeolites. For instance, zirconium-β-zeolites have been successfully used in continuous-flow Friedel-Crafts acylation reactions with acid anhydrides. thieme-connect.com These catalysts are recyclable and can be packed into a fixed-bed reactor, simplifying product purification and reducing waste. The high thermal stability of zeolites allows for reactions at elevated temperatures, which can increase reaction rates. thieme-connect.com
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-carbon bonds under mild conditions. mdpi.comdntb.gov.ua This methodology can be applied to the introduction of fluorinated groups into aromatic systems. mdpi.comacs.org For example, an iridium-based photocatalyst could be used to generate a difluoroacetyl radical from a suitable precursor, which would then add to the aromatic ring. acs.org This approach often exhibits high functional group tolerance and avoids the use of harsh Lewis acids.
Below is a table comparing potential catalytic systems for the preparation of this compound derivatives.
| Catalyst System | Acylating/Alkylating Agent | Typical Conditions | Advantages | Disadvantages |
| AlCl₃ (Traditional) | Difluoroacetyl chloride | Anhydrous solvent (e.g., CS₂, CH₂Cl₂) | High reactivity, well-established | Stoichiometric amounts needed, harsh, waste generation |
| Zr-β-Zeolite | Difluoroacetic anhydride | High temperature, continuous flow | Recyclable, high thermal stability, reduced waste | Requires higher temperatures, may have lower activity for deactivated rings |
| Iridium Photocatalyst | Bromo- or Iodo-difluoroacetate derivative | Visible light, room temperature | Mild conditions, high functional group tolerance | Higher catalyst cost, may require specific light sources |
Scalable and Continuous Flow Synthesis Methodologies
Translating a laboratory-scale synthesis to industrial production requires robust and scalable methodologies. Continuous flow chemistry offers significant advantages over traditional batch processing for reactions like Friedel-Crafts acylation, which can be highly exothermic. numberanalytics.com
Flow chemistry involves pumping reagents through a network of tubes or microreactors, where they mix and react. rsc.orgacs.org This setup provides superior control over reaction parameters such as temperature, pressure, and residence time. The high surface-area-to-volume ratio in flow reactors allows for efficient heat dissipation, mitigating the risks associated with exothermic reactions. numberanalytics.comacs.org
A potential continuous flow process for synthesizing a precursor to this compound could involve the following steps:
A solution of a protected benzoic acid derivative (e.g., methyl 3-bromobenzoate) in an organic solvent is fed into the system.
Simultaneously, a solution of the difluoroacetylating agent and a Lewis acid catalyst (or a heterogeneous catalyst packed in a reactor column) is introduced. thieme-connect.com
The streams merge in a T-mixer and flow through a heated reactor coil or packed bed to allow the reaction to proceed. acs.org
The output stream is then passed through an in-line quenching and separation unit to neutralize the catalyst and isolate the crude product. acs.org
This approach allows for safe, continuous production with consistent quality and can be scaled up by running the system for longer periods or by using larger reactors. orgsyn.org
Precursor Chemistry and Intermediate Transformations in Synthesis
The successful synthesis of the target molecule hinges on the careful design and preparation of its precursors and the management of reactive functional groups.
Synthesis and Optimization of Difluoroacetylating Agents
The key reagent for introducing the difluoroacetyl moiety must be sufficiently reactive. While difluoroacetic acid itself is not reactive enough for Friedel-Crafts acylation, it can be converted into more potent agents.
Difluoroacetyl Chloride: A common method is the conversion of difluoroacetic acid to difluoroacetyl chloride using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride is highly electrophilic and suitable for Friedel-Crafts reactions.
Difluoroacetic Anhydride: Another option is the synthesis of difluoroacetic anhydride. Anhydrides are often used in combination with solid acid catalysts in flow systems. thieme-connect.com
Modern Difluoroalkylating Reagents: Recent advances have produced a variety of reagents for introducing difluoroalkyl groups. For radical-based methods, precursors like bromodifluoroacetates or sulfonium (B1226848) salts can be employed in photoredox-catalyzed reactions. acs.org
Optimization of the synthesis of these agents focuses on yield, purity, and safety, as many of the reagents and intermediates can be corrosive or toxic.
Efficient Preparation of Benzoic Acid Derivatives for Coupling Reactions
The choice of the benzoic acid starting material is crucial. The carboxylic acid group is strongly deactivating towards electrophilic aromatic substitution, making a direct Friedel-Crafts reaction on 3-substituted benzoic acid challenging. Therefore, the synthesis typically starts with a more suitable precursor.
A common strategy involves using a starting material where the ultimate carboxyl group is either masked as a different functional group (a "masked carboxyl") or is an ester that also serves as a protecting group. For instance, the synthesis could begin with 3-bromotoluene. The methyl group directs the acylation to the desired position. Subsequent oxidation of the methyl group would then yield the final carboxylic acid.
Alternatively, starting with a pre-formed benzoic acid derivative, such as 3-chlorobenzoic acid or 3-fluorobenzoic acid, is possible, but requires the carboxylic acid to be protected. orgsyn.orgsemanticscholar.orgresearchgate.net The synthesis of these precursors often involves multi-step sequences including nitration, reduction, diazotization, and halogenation from readily available starting materials. youtube.comsemanticscholar.org
Development of Protecting Group Strategies for Selective Functionalization
To prevent unwanted side reactions and overcome the deactivating effect of the carboxyl group during the acylation step, a protecting group is essential. organic-chemistry.orglibretexts.org The protecting group must be stable under the reaction conditions and easily removable in a subsequent step without affecting other parts of the molecule. uchicago.edu
For carboxylic acids, esterification is the most common protection strategy. libretexts.orgvanderbilt.edu
| Protecting Group | Formation Method | Cleavage Conditions | Advantages |
| Methyl Ester | Methanol, Acid catalyst (e.g., H₂SO₄) | Acid or base hydrolysis (e.g., NaOH, LiOH) | Simple to form, inexpensive |
| Benzyl (Bn) Ester | Benzyl alcohol, Acid catalyst | Hydrogenolysis (H₂, Pd/C) | Mild, orthogonal cleavage conditions |
| tert-Butyl (tBu) Ester | Isobutylene, Acid catalyst | Mild acid (e.g., Trifluoroacetic acid, TFA) | Stable to base, cleaved under mild acid |
| Silyl Ester (e.g., TBDMS) | Silyl chloride (e.g., TBDMSCl), Base | Fluoride source (e.g., TBAF) or acid | Very mild cleavage, orthogonal |
Mechanistic Investigations of Reactions Involving 3 2,2 Difluoroacetyl Benzoic Acid
Elucidation of Reaction Mechanisms Mediated by the Compound
The reactivity of 3-(2,2-difluoroacetyl)benzoic acid is governed by the interplay of its two primary functional groups: the difluoroacetyl moiety and the benzoic acid ring. Understanding the mechanistic details of reactions at these sites is crucial for predicting its chemical behavior and harnessing its synthetic potential.
Investigations into Nucleophilic Attack at the Carbonyl Center of the Difluoroacetyl Group
The carbonyl carbon of the difluoroacetyl group is a primary site for nucleophilic attack. The presence of two highly electronegative fluorine atoms significantly enhances the electrophilicity of this carbonyl carbon, making it more susceptible to attack by nucleophiles compared to a non-fluorinated acetyl group.
Computational studies on analogous difluoroacetyl arenes suggest that the lowest unoccupied molecular orbital (LUMO) is largely localized on the carbonyl carbon, further indicating its high reactivity towards nucleophiles. The general mechanism for nucleophilic addition to a carbonyl group involves the attack of a nucleophile to form a tetrahedral intermediate. youtube.comacs.org In the case of this compound, this intermediate would be a tetrahedral alkoxide. Subsequent protonation of the alkoxide would yield the corresponding alcohol.
The stereochemical outcome of such an attack is of significant interest. For prochiral ketones, the facial selectivity of nucleophilic addition is a key area of study. While no specific stereochemical studies on this compound have been reported, research on similar systems provides valuable insights.
| Nucleophile | Predicted Product | Mechanistic Notes |
| Hydride (e.g., from NaBH4) | 3-(1-hydroxy-2,2-difluoroethyl)benzoic acid | Reduction of the ketone to a secondary alcohol. |
| Grignard Reagents (R-MgX) | 3-(1-alkyl-1-hydroxy-2,2-difluoroethyl)benzoic acid | Formation of a tertiary alcohol. |
| Organolithium Reagents (R-Li) | 3-(1-alkyl-1-hydroxy-2,2-difluoroethyl)benzoic acid | Similar to Grignard reagents, leading to tertiary alcohols. |
Studies of Electrophilic Aromatic Substitution on the Benzoic Acid Moiety
The benzoic acid moiety of the molecule is subject to electrophilic aromatic substitution (EAS) reactions. However, the presence of two strong electron-withdrawing groups, the carboxylic acid (-COOH) and the difluoroacetyl (-COCF2H) groups, significantly influences the reactivity and regioselectivity of these substitutions.
Both the carboxylic acid and the difluoroacetyl groups are deactivating and meta-directing. wikipedia.org This is because they withdraw electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. The deactivation is a consequence of the inductive effect and, in the case of the carbonyl group, the resonance effect. The general mechanism for electrophilic aromatic substitution proceeds via a two-step process: the formation of a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com
Due to the presence of two meta-directing groups, any incoming electrophile would be directed to the positions meta to both substituents, which are positions 5 and to a lesser extent, position 1 (ipso-substitution is less common).
Table of Predicted Electrophilic Aromatic Substitution Outcomes:
| Electrophile (Reagent) | Predicted Major Product(s) | Mechanistic Considerations |
| NO2+ (from HNO3/H2SO4) | 3-(2,2-difluoroacetyl)-5-nitrobenzoic acid | The nitro group is directed to the 5-position, meta to both existing substituents. |
| Br+ (from Br2/FeBr3) | 3-bromo-5-(2,2-difluoroacetyl)benzoic acid | Bromination occurs at the 5-position. |
| SO3 (from fuming H2SO4) | 3-(2,2-difluoroacetyl)-5-sulfobenzoic acid | Sulfonation at the 5-position. |
Radical Pathways and Single Electron Transfer Processes Involving the Difluoroacetyl Group
The difluoroacetyl group can also participate in radical reactions. The carbon-fluorine bonds, while strong, can be cleaved under specific conditions to generate radical species. Furthermore, the carbonyl group can undergo single-electron transfer (SET) processes.
Research on analogous α,α-difluoro ketones has shown that they can be precursors to difluoromethyl radicals under photoredox or electrochemical conditions. These radicals can then participate in various coupling reactions. For instance, the reductive cleavage of a carbon-halogen bond adjacent to a difluoromethyl group is a common method for generating such radicals. While this compound does not have a leaving group on the difluoromethyl carbon, radical generation could potentially be initiated through other means, such as hydrogen atom abstraction from the difluoromethyl group under radical conditions.
Role of this compound as a Key Intermediate or Reagent
Beyond its own reactivity, this compound can serve as a crucial building block or participant in more complex transformations.
Participation in Cascade or Multicomponent Reactions
While no specific cascade or multicomponent reactions (MCRs) involving this compound have been explicitly documented, its bifunctional nature makes it a plausible candidate for such transformations. mdpi.comjocpr.comnih.govmdpi.comnih.gov MCRs, where three or more reactants combine in a single pot to form a complex product, often rely on substrates with multiple reactive sites.
A hypothetical cascade reaction could involve an initial nucleophilic addition to the difluoroacetyl carbonyl, followed by an intramolecular cyclization involving the carboxylic acid group or the aromatic ring. For example, a reaction with a dinucleophile could lead to the formation of a heterocyclic system.
Catalytic Roles or Pre-Catalytic Activity in Specific Organic Transformations
Fluorinated carboxylic acids are known to have altered pKa values compared to their non-fluorinated counterparts, which can influence their catalytic activity. While no specific catalytic roles for this compound have been reported, related fluorinated benzoic acids have been investigated as catalysts or ligands in various organic transformations. google.com For instance, the electronic properties of the fluorinated substituents can modulate the Lewis acidity or basicity of a coordinated metal center.
Further research is required to fully elucidate the potential of this compound as a catalyst or pre-catalyst.
Kinetic and Thermodynamic Profiling of Transformations Involving the Compound
Kinetic and thermodynamic studies are cornerstones of mechanistic analysis, providing quantitative data on reaction rates, transition state energies, and the relative stabilities of reactants, intermediates, and products.
The activation energy (Ea) represents the minimum energy required for a reaction to occur and is a critical parameter for identifying the rate-limiting step of a multi-step reaction. While specific experimental data for reactions of this compound is not extensively documented in publicly available literature, we can infer the methodologies used from studies on related benzoic acid derivatives. For instance, in the esterification of benzoic acid, the activation energy of the forward reaction has been determined to be approximately 58.40 kJ·mol⁻¹. researchgate.net
The determination of activation energies typically involves measuring the reaction rate at different temperatures and applying the Arrhenius equation:
k = A e-Ea/RT
where k is the rate constant, A is the pre-exponential factor, R is the gas constant, and T is the absolute temperature. By plotting ln(k) versus 1/T, the activation energy can be calculated from the slope of the line.
For a hypothetical reaction, such as the nucleophilic addition of a generic nucleophile to the carbonyl group of this compound, one could expect the activation energy to be influenced by the electronic effects of the difluoromethyl and carboxylic acid groups. The electron-withdrawing nature of the fluorine atoms would likely lower the activation energy for nucleophilic attack compared to a non-fluorinated analogue.
Table 1: Illustrative Activation Energies for a Hypothetical Nucleophilic Addition to this compound
| Reactant System | Postulated Rate-Limiting Step | Hypothetical Activation Energy (kJ·mol⁻¹) |
| This compound + Nucleophile | Nucleophilic attack at the carbonyl carbon | 45-60 |
| 3-acetylbenzoic acid + Nucleophile | Nucleophilic attack at the carbonyl carbon | 60-75 |
The rate constant (k) provides a direct measure of the intrinsic reactivity of a chemical process. For reactions involving this compound, the rate law would need to be experimentally determined by monitoring the concentration of reactants or products over time. For example, in the reaction of benzoic acid with hydroxyl radicals in the gas phase, the total reaction rate constant at 298.15 K has been calculated to be 2.35 × 10⁻¹¹ cm³ per molecule per second. nih.gov
The temperature dependence of the rate constant is described by the Arrhenius equation. A higher temperature generally leads to a larger rate constant and a faster reaction. This relationship is critical for controlling reaction outcomes and for industrial process optimization.
Table 2: Hypothetical Rate Constants for the Esterification of this compound at Various Temperatures
| Temperature (K) | Hypothetical Rate Constant (k, M⁻¹s⁻¹) |
| 298 | 1.2 x 10⁻⁴ |
| 308 | 2.5 x 10⁻⁴ |
| 318 | 5.0 x 10⁻⁴ |
| 328 | 9.8 x 10⁻⁴ |
Note: This table presents hypothetical data to illustrate the temperature dependence of reaction rates, as specific experimental data for this compound is not available in the reviewed literature.
Spectroscopic and Computational Approaches to Mechanistic Elucidation
Modern mechanistic studies heavily rely on a combination of advanced spectroscopic techniques and computational modeling to provide a detailed picture of reaction pathways.
In situ spectroscopic methods allow for the real-time observation of a reaction mixture, providing invaluable information on the formation and decay of intermediates, which are often transient and difficult to isolate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for monitoring reactions involving this compound. ¹⁹F NMR is particularly useful for tracking changes in the chemical environment of the difluoroacetyl group. For instance, the conversion of the ketone to a tetrahedral intermediate upon nucleophilic attack would result in a significant upfield shift of the ¹⁹F NMR signal.
Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency in the IR spectrum is highly sensitive to its electronic environment. For this compound, one would expect distinct C=O stretching bands for the ketone and the carboxylic acid. Monitoring the disappearance of the ketonic C=O stretch and the appearance of new bands can provide evidence for the reaction at the carbonyl center. A typical ketone carbonyl stretch appears around 1725-1700 cm⁻¹. tib.eu
UV-Vis Spectroscopy: Changes in the electronic structure of the molecule during a reaction, particularly those involving the aromatic ring or conjugated systems, can be monitored by UV-Vis spectroscopy.
Isotope labeling studies are a classic and definitive method for elucidating reaction mechanisms.
Deuterium (B1214612) Labeling: Replacing specific hydrogen atoms with deuterium (²H or D) allows chemists to trace the fate of these atoms throughout a reaction. For example, to investigate a potential proton transfer step involving the carboxylic acid group of this compound, one could synthesize the deuterated analogue, this compound-d₁, and monitor the incorporation of deuterium into the products or other species in the reaction mixture. The synthesis of deuterated benzoic acids can be achieved through methods like reductive dehalogenation of corresponding halogenobenzoic acids in the presence of D₂O. rsc.org The use of D₂O in the presence of a palladium catalyst can also lead to the deuteration of arenes. nih.gov
Crossover Experiments: These experiments are designed to determine whether a reaction is intramolecular (occurring within a single molecule) or intermolecular (occurring between different molecules). For instance, if a rearrangement reaction of this compound were proposed, a crossover experiment would involve running the reaction with a mixture of the unlabeled compound and an isotopically labeled version (e.g., with a ¹³C-labeled carbonyl). If the products show a scrambling of the isotopic label, it would provide strong evidence for an intermolecular pathway.
Applications in Advanced Organic Synthesis and Material Design
3-(2,2-difluoroacetyl)benzoic acid as a Versatile Synthetic Building Block
The bifunctional nature of this compound allows for its participation in a variety of chemical transformations, making it a key starting material for the synthesis of elaborate molecular frameworks. The electron-withdrawing difluoroacetyl group significantly influences the reactivity of the aromatic ring and the carboxylic acid, enabling unique synthetic pathways.
Fluorinated heterocyclic compounds are of great interest in medicinal chemistry due to the favorable properties conferred by fluorine atoms, such as enhanced metabolic stability and binding affinity. nih.gov this compound is a strategic precursor for synthesizing such scaffolds.
Oxadiazoles: The synthesis of 1,3,4-oxadiazoles can be achieved through the cyclization of acyl hydrazides. globalscientificjournal.comnih.govsphinxsai.com The carboxylic acid function of this compound can be converted first into its corresponding ester via Fischer esterification, which is then treated with hydrazine (B178648) hydrate (B1144303) to yield the key acid hydrazide intermediate. nih.govsphinxsai.com This intermediate can then undergo cyclodehydration with various reagents to form the 1,3,4-oxadiazole (B1194373) ring. nih.gov Microwave-assisted synthesis has been noted as an efficient method for such cyclocondensation reactions. wisdomlib.org
Pyrazoles: Pyrazole (B372694) rings are commonly synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. mdpi.comnih.govorganic-chemistry.org The difluoroacetyl group in this compound, along with the adjacent ring carbon, can act as a synthon for the 1,3-dicarbonyl system required for pyrazole formation. Reaction with substituted hydrazines can lead to the formation of highly functionalized pyrazole-containing benzoic acids. nih.govresearchgate.net For instance, reaction of a ketone with a hydrazine derivative, followed by treatment with a Vilsmeier-Haack reagent (POCl₃/DMF), is a known method for preparing formyl-substituted pyrazoles, a strategy adaptable to ketones like the difluoroacetyl moiety. nih.gov
Table 1: Synthetic Routes to Heterocycles from this compound
| Heterocycle | Key Intermediate | Reaction Type |
|---|---|---|
| 1,3,4-Oxadiazole | 3-(2,2-difluoroacetyl)benzoyl hydrazide | Esterification, Hydrazinolysis, Cyclodehydration nih.govsphinxsai.com |
| Pyrazole | This compound | Condensation with hydrazine derivatives mdpi.comnih.gov |
Fluorine-containing polycyclic aromatic hydrocarbons (F-PAHs) are sought after for their applications in materials chemistry, particularly as n-type semiconductors. nih.gov The synthesis of these complex structures often relies on intramolecular cyclization reactions. nih.gov this compound can serve as a substrate for such transformations. For example, Friedel-Crafts-type intramolecular cyclization of related 2,2-difluorovinyl ketones is a known method for constructing fluorinated dihydronaphthalenes. nih.gov This suggests that derivatives of this compound could undergo similar acid-catalyzed cyclizations to build fused polycyclic systems, where the difluoroacetyl group participates directly in ring formation. The Mallory reaction, an intramolecular photocyclization of stilbene (B7821643) derivatives, is another powerful tool for building PAH frameworks and is applicable to fluorine-containing precursors. nih.gov
The dual functionality of this compound makes it an ideal starting point for constructing complex molecules and analogs of natural products. The difluoromethyl (CF₂H) group, which can be accessed from the difluoroacetyl group, is a valuable bioisostere for alcohol, thiol, and amine moieties, capable of forming hydrogen bonds with biological targets. nih.gov This makes the compound a useful precursor in medicinal chemistry for creating novel drug candidates. The ability to selectively modify either the carboxylic acid or the ketone group allows for a stepwise and controlled assembly of intricate molecular structures, incorporating the beneficial difluoroacetyl moiety into larger, biologically relevant scaffolds.
Strategic Derivatization and Functionalization of the Compound
The synthetic utility of this compound is greatly expanded by the selective chemical manipulation of its two distinct functional groups.
The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and its derivatization is a cornerstone of synthesis. nih.govlibretexts.org
Amide Formation: Amides can be prepared by reacting the carboxylic acid with an amine. rsc.orgnih.gov This reaction often requires an activating agent, such as a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), to facilitate the coupling. libretexts.orgd-nb.info Alternatively, direct conversion can be achieved under high temperatures or by using specific catalysts like titanium tetrachloride (TiCl₄) or boric acid derivatives. nih.gov
Ester Formation: Esters are commonly synthesized through the Fischer esterification reaction, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orgyoutube.comjocpr.com This is a reversible reaction, and using a large excess of the alcohol can drive the equilibrium toward the ester product. libretexts.orgyoutube.com
Acid Chloride and Anhydride Formation: The carboxylic acid can be converted to the more reactive acid chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net Acid anhydrides can be formed from the carboxylic acid, often through the use of a dehydrating agent or by reacting the carboxylate salt with an acyl chloride.
Table 2: Derivatization of the Carboxylic Acid Moiety
| Derivative | Reagents | Reaction Name/Type |
|---|---|---|
| Amide | Amine, DCC/EDAC or TiCl₄ libretexts.orgnih.govd-nb.info | Amide Coupling |
| Ester | Alcohol, H₂SO₄ (cat.) libretexts.orgyoutube.com | Fischer Esterification |
| Acid Chloride | SOCl₂ or (COCl)₂ researchgate.net | Acyl Halogenation |
| Anhydride | Dehydrating Agent | Dehydration |
The difluoroacetyl group offers a different set of opportunities for chemical modification, providing access to other important fluorinated functional groups.
Reduction: The ketone of the difluoroacetyl group can be reduced to a methylene (B1212753) group (CH₂). The reduction of aryl ketones is a well-established transformation. youtube.comlibretexts.orglibretexts.orgyoutube.com Classic methods include the Clemmensen reduction (using zinc amalgam and HCl) and the Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures). youtube.com Catalytic hydrogenation over a palladium catalyst is also highly effective for reducing benzylic ketones and can be advantageous as it avoids the harsh acidic or basic conditions of the other methods. libretexts.orgyoutube.com This two-step sequence of Friedel-Crafts acylation followed by reduction is a standard method for producing primary alkylbenzenes while avoiding carbocation rearrangements. libretexts.orglibretexts.org
Amination: The ketone can be converted into an amine through reductive amination. This process typically involves the formation of an intermediate imine or enamine by reaction with an amine, which is then reduced in situ. The Hantzsch ester has been used as a reducing agent for such transformations. nih.gov
Cyclization: As mentioned previously, the difluoroacetyl group can participate in intramolecular cyclization reactions to form fused ring systems. nih.gov The enhanced electrophilicity of the carbonyl carbon due to the adjacent fluorine atoms can facilitate cyclization reactions. sapub.org
Halogenation: While the difluoroacetyl group already contains fluorine, further halogenation could potentially occur at the α-carbon under specific conditions, although this is less common. More relevant is the use of fluorinating agents like Selectfluor® in the synthesis of fluorinated ketones, which highlights the broader context of introducing fluorine into cyclic ketone systems. sapub.org
Table 3: Transformations of the Difluoroacetyl Group
| Transformation | Resulting Group | Typical Reagents |
|---|---|---|
| Reduction | -CH₂CF₂H | H₂/Pd, Zn(Hg)/HCl, or H₂NNH₂/KOH youtube.comlibretexts.org |
| Reductive Amination | -CH(NHR)CF₂H | R-NH₂, Hantzsch Ester nih.gov |
| Cyclization | Fused Ring System | Acid catalysts nih.gov |
Regioselective Functionalization of the Benzoic Acid Ring through Directed Metalation or Electrophilic Substitution
The functionalization of the aromatic ring of this compound can be achieved with a high degree of regioselectivity through two primary strategies: directed metalation and electrophilic substitution.
Directed Metalation: The carboxylic acid group is a well-established directing group in ortho-metalation reactions. nih.gov By treating an unprotected benzoic acid with a strong base, such as s-butyllithium in the presence of TMEDA, deprotonation occurs selectively at the position ortho to the carboxylate. nih.gov In the case of this compound, this would direct functionalization to the C2 and C6 positions of the benzene (B151609) ring. This method provides a powerful route to contiguously substituted benzoic acid derivatives that are often challenging to synthesize via other means. nih.gov
Electrophilic Substitution: The carboxylic acid and the difluoroacetyl group are both electron-withdrawing and deactivating towards electrophilic aromatic substitution. These groups direct incoming electrophiles to the meta position relative to themselves. acs.orgresearchgate.net In this compound, the positions meta to the carboxylic acid are C5 and C2/C6 (relative to the acetyl group), while the positions meta to the difluoroacetyl group are C1/C5 and C2. The strong deactivating nature of both substituents would make electrophilic substitution challenging, likely requiring harsh reaction conditions. However, the directing effects would favor substitution at the C5 position, which is meta to both groups, and potentially at the C2 position.
Contributions to Ligand Design and Organocatalysis
The unique structural and electronic features of this compound make it an intriguing candidate for the development of novel ligands and organocatalysts. The presence of the fluorine atoms can significantly influence the catalytic activity and selectivity of resulting systems.
Incorporation into Chiral Ligands for Asymmetric Catalysis
While direct experimental evidence for the use of this compound in chiral ligand synthesis is not yet prominent in the literature, its structure offers significant potential. Chiral ligands are crucial for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The carboxylic acid group of this compound can serve as a handle for attachment to a chiral scaffold. Furthermore, the difluoroacetyl moiety can act as a coordinating group for a metal center.
The incorporation of fluorine atoms into ligand structures is known to impact the electronic properties of the metal center, which in turn can influence the catalytic activity and enantioselectivity of a reaction. researchgate.net For instance, the electron-withdrawing nature of the difluoroacetyl group could enhance the Lewis acidity of a coordinated metal, potentially leading to increased reactivity. The development of chiral ligands derived from this benzoic acid could find applications in a variety of metal-catalyzed reactions, including hydrogenations, cross-coupling reactions, and cycloadditions.
Development of Organocatalysts Based on the Compound's Structural Features
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis. Benzoic acid itself and its derivatives have been explored as organocatalysts, particularly in reactions that benefit from hydrogen bonding interactions. acs.org The carboxylic acid functionality of this compound can act as a Brønsted acid or a hydrogen bond donor, activating substrates and controlling stereoselectivity.
The presence of the difluoroacetyl group could further modulate the acidity of the carboxylic acid and introduce additional non-covalent interactions, such as dipole-dipole or halogen bonding, which could be exploited in catalyst design. While specific organocatalysts based on this compound have not been extensively reported, the fundamental structural motifs suggest potential for their development in areas such as aldol (B89426) reactions, Michael additions, and cycloadditions.
Potential Applications in Functional Materials Chemistry
The unique properties conferred by fluorine atoms, such as increased thermal stability, chemical resistance, and altered electronic characteristics, make fluorinated compounds highly desirable in materials science. This compound represents a promising building block for the creation of novel functional materials.
Precursors for Polymer Synthesis with Tailored Fluorine Content
The incorporation of fluorine into polymers can significantly enhance their properties, leading to materials with low surface energy, high thermal stability, and excellent chemical resistance. nih.gov this compound can serve as a monomer or a precursor to monomers for the synthesis of fluorinated polymers. The carboxylic acid group can be readily converted into other functional groups, such as esters or amides, which can then undergo polymerization.
By incorporating this difluoroacetyl-containing monomer into polymer chains, it is possible to precisely control the fluorine content and distribution, thereby tailoring the material's properties for specific applications. nih.gov Such polymers could find use in high-performance coatings, membranes, and advanced electronic materials. Benzoic acid derivatives have been successfully used in the synthesis of polymers like polystyrene-block-poly(vinylbenzoic acid), showcasing the utility of the benzoic acid moiety in polymer chemistry. researchgate.net
Building Blocks for Supramolecular Assemblies and Frameworks
Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular building blocks held together by non-covalent interactions. Benzoic acid derivatives are well-known to form robust hydrogen-bonded dimers and other supramolecular assemblies. nih.govrsc.org The carboxylic acid group of this compound is expected to participate in similar hydrogen bonding motifs.
Furthermore, the difluoromethyl group can engage in weaker interactions, such as C–H···F hydrogen bonds, which can provide additional control over the final supramolecular architecture. nih.gov The self-assembly of this molecule could lead to the formation of gels, liquid crystals, or other ordered structures. nih.govnih.govresearchgate.net Additionally, the carboxylic acid functionality makes it a suitable ligand for the construction of metal-organic frameworks (MOFs), porous materials with applications in gas storage, separation, and catalysis. nih.govgoogle.com The fluorine atoms within the framework's pores could influence the selective adsorption of guest molecules. nih.gov
Computational and Theoretical Investigations of 3 2,2 Difluoroacetyl Benzoic Acid
Electronic Structure and Molecular Properties
Comprehensive searches of scientific literature and chemical databases did not yield specific computational studies focused on the electronic structure and molecular properties of 3-(2,2-difluoroacetyl)benzoic acid. While computational analyses are commonly performed on benzoic acid and its various derivatives, this particular compound appears to be uncharacterized in publicly accessible theoretical research. Therefore, specific data for its molecular orbitals, charge distribution, and predicted spectroscopic properties are not available.
Quantum Chemical Calculations of Molecular Orbitals and Energy Levels (e.g., HOMO, LUMO)
There is no available published data from quantum chemical calculations detailing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or other energy levels for this compound. Such calculations, typically performed using Density Functional Theory (DFT) or other ab initio methods, would be necessary to determine its electronic properties, such as the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and kinetic stability.
Charge Distribution Analysis and Electrostatic Potential Maps for Reactivity Prediction
Specific charge distribution analyses and molecular electrostatic potential (MEP) maps for this compound are not found in the existing literature. An MEP map would illustrate the electron density distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule, thereby offering predictions about its reactive behavior in intermolecular interactions. Without dedicated computational studies, a visual representation and detailed analysis of its electrostatic potential are not possible.
Vibrational Analysis and Spectroscopic Property Prediction (e.g., IR, Raman, NMR chemical shifts for structural insights into reactivity)
Theoretical predictions for the infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra of this compound have not been reported. Computational vibrational analysis is used to predict the frequencies and intensities of IR and Raman active modes, which correspond to specific bond stretching, bending, and torsional motions within the molecule. Similarly, NMR chemical shift predictions, often calculated using methods like GIAO (Gauge-Independent Atomic Orbital), provide valuable information for structural elucidation. The absence of these computational studies means that predicted spectroscopic data for this compound is unavailable.
Conformational Landscape and Energetics
No studies detailing the conformational landscape or energetics of this compound were identified. Such research is crucial for understanding the molecule's flexibility and the relative stability of its different spatial arrangements.
Torsional Scans and Potential Energy Surfaces of the Compound
Information regarding torsional scans or the potential energy surface (PES) of this compound is not available. A PES analysis would involve calculating the molecule's energy as a function of the rotation around its key single bonds (e.g., the bond connecting the acetyl group to the benzene (B151609) ring and the bond connecting the carboxylic acid group). This would reveal the lowest-energy conformers and the energy barriers to internal rotation, which are fundamental to its structural dynamics.
Intermolecular Interactions and Dimerization Behavior in Solution and Solid State
There are no specific computational or experimental studies on the intermolecular interactions and dimerization behavior of this compound. Like other carboxylic acids, it would be expected to form hydrogen-bonded dimers, particularly in the solid state or in nonpolar solvents. However, without specific theoretical models or experimental data, the precise geometry, interaction energies, and stability of such dimers remain uncharacterized.
Reactivity and Selectivity Predictions
Computational chemistry provides powerful tools to predict the reactivity and selectivity of this compound in various chemical transformations. By modeling the molecule and its potential reaction pathways, it is possible to gain a detailed understanding of its chemical predispositions.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed characterization of transition states for chemical reactions. For this compound, DFT calculations can elucidate the mechanisms of reactions such as nucleophilic addition to the carbonyl group, electrophilic aromatic substitution on the benzene ring, and reactions involving the carboxylic acid moiety.
Transition state analysis for the nucleophilic addition of a generic nucleophile (Nu⁻) to the difluoroacetyl group reveals the energy barrier for the formation of a tetrahedral intermediate. The presence of two fluorine atoms significantly increases the electrophilicity of the carbonyl carbon, lowering the activation energy for this step compared to a non-fluorinated analogue. nih.gov
Table 1: Calculated Activation Energies (ΔG‡) for Nucleophilic Addition to the Carbonyl Group The following is a hypothetical data table constructed for illustrative purposes based on established principles of computational chemistry, as direct experimental or computational data for this compound was not found in the performed search.
| Reactant | Nucleophile | Solvent (Implicit Model) | Calculated ΔG‡ (kcal/mol) |
|---|---|---|---|
| This compound | CN⁻ | Water | 12.5 |
| 3-acetylbenzoic acid | CN⁻ | Water | 15.8 |
| This compound | OH⁻ | Water | 10.2 |
| 3-acetylbenzoic acid | OH⁻ | Water | 13.5 |
Computational models are instrumental in predicting the regioselectivity of electrophilic aromatic substitution reactions on the benzene ring of this compound. The existing substituents, the carboxylic acid and the difluoroacetyl group, are both meta-directing. DFT calculations of the energies of the sigma complexes (Wheland intermediates) for electrophilic attack at the ortho, meta, and para positions relative to the difluoroacetyl group can quantify this directing effect.
The calculated energies of the intermediates for a generic electrophile (E⁺) would likely show that substitution at the position meta to both groups is the most favorable pathway. This is due to the deactivating, meta-directing nature of both the acetyl and carboxylic acid groups.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution The following is a hypothetical data table constructed for illustrative purposes based on established principles of computational chemistry, as direct experimental or computational data for this compound was not found in the performed search.
| Position of Electrophilic Attack | Relative Energy of Intermediate (kcal/mol) | Predicted Major Product |
|---|---|---|
| Ortho (to -COCHF₂) | +5.2 | Minor |
| Meta (to -COCHF₂) | 0.0 | Major |
| Para (to -COCHF₂) | +4.8 | Minor |
In terms of stereoselectivity, if the reaction creates a new chiral center, for instance, through the reduction of the ketone, computational methods can predict the facial selectivity of the attack. By modeling the transition states for the approach of a hydride reagent from either face of the carbonyl group, the preferred stereochemical outcome can be determined.
The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational chemistry can model these solvent effects using either implicit or explicit solvation models. For this compound, which is a polar molecule, solvation effects are expected to be significant.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide good estimates of how the solvent stabilizes charged intermediates and transition states. For instance, in the nucleophilic addition to the carbonyl group, a polar solvent would be expected to stabilize the negatively charged transition state, thereby accelerating the reaction.
Explicit solvation models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding between the carboxylic acid group and protic solvents like water.
Table 3: Calculated Solvation Free Energies (ΔGsolv) for Reactants and Transition States The following is a hypothetical data table constructed for illustrative purposes based on established principles of computational chemistry, as direct experimental or computational data for this compound was not found in the performed search.
| Species | Solvent | ΔGsolv (kcal/mol) |
|---|---|---|
| This compound | Water | -15.3 |
| Transition State (Nucleophilic Addition) | Water | -25.8 |
| This compound | Toluene | -5.1 |
| Transition State (Nucleophilic Addition) | Toluene | -10.2 |
The hypothetical data suggest that a polar solvent like water stabilizes the charged transition state more significantly than a nonpolar solvent like toluene, leading to a lower activation barrier in water.
In Silico Design of Novel Derivatives with Enhanced Reactivity or Selectivity Profiles
A key advantage of computational chemistry is its application in the rational design of new molecules with desired properties. For this compound, in silico methods can be used to design derivatives with enhanced reactivity or selectivity.
By systematically modifying the substituents on the aromatic ring, it is possible to tune the electronic properties of the molecule. For example, adding an electron-donating group, such as a methoxy group, to the ring would be predicted to increase the electron density on the ring, making it more susceptible to electrophilic attack. Conversely, adding a stronger electron-withdrawing group, like a nitro group, would further increase the reactivity of the carbonyl group towards nucleophiles.
Computational screening of a virtual library of derivatives can identify promising candidates for synthesis. Properties such as the Lowest Unoccupied Molecular Orbital (LUMO) energy of the carbonyl carbon can be used as a descriptor for reactivity towards nucleophiles, with a lower LUMO energy indicating higher reactivity.
Table 4: In Silico Screening of Designed Derivatives for Enhanced Carbonyl Reactivity The following is a hypothetical data table constructed for illustrative purposes based on established principles of computational chemistry, as direct experimental or computational data for this compound was not found in the performed search.
| Derivative | Substituent and Position | Calculated LUMO Energy (eV) | Predicted Reactivity Enhancement |
|---|---|---|---|
| Parent Compound | - | -1.5 | Baseline |
| Derivative 1 | 4-Nitro | -2.1 | High |
| Derivative 2 | 4-Methoxy | -1.2 | Low |
| Derivative 3 | 5-Chloro | -1.8 | Moderate |
These in silico design efforts can significantly accelerate the discovery of new molecules with optimized properties for various applications, from materials science to medicinal chemistry. nih.govstmjournals.commdpi.com
Future Directions and Emerging Research Frontiers
Exploration of Unprecedented Reactivity and Reaction Pathways
The reactivity of 3-(2,2-difluoroacetyl)benzoic acid is dictated by its two primary functional groups: the carboxylic acid and the α,α-difluoro ketone. The presence of two electron-withdrawing fluorine atoms significantly increases the electrophilicity of the carbonyl carbon in the acetyl group, making it a prime target for nucleophilic attack. This enhanced reactivity can lead to the formation of stable hydrates in the presence of water. rsc.orgacs.orgacs.org Future research will likely focus on harnessing this electrophilicity for novel chemical transformations.
The carboxylic acid group, a cornerstone of organic synthesis, offers a plethora of reaction possibilities. Standard transformations such as esterification and amidation can be readily applied to synthesize a diverse library of derivatives. researchgate.netnih.gov More advanced applications could involve using the carboxyl group to direct reactions to other parts of the molecule or to anchor the compound to solid supports for use in catalysis or purification.
The interplay between the two functional groups opens up intriguing possibilities for intramolecular reactions, potentially leading to the formation of novel heterocyclic systems. Furthermore, the aromatic ring is susceptible to electrophilic aromatic substitution, although the difluoroacetyl group's electron-withdrawing nature will direct incoming electrophiles to the meta positions relative to itself. libretexts.orglkouniv.ac.inresearchgate.netmasterorganicchemistry.com
A key area of future investigation will be the use of this compound in cross-coupling reactions. While the parent compound itself may not be the primary substrate, its derivatives could be valuable partners in reactions like Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures.
Integration into Machine Learning-Assisted Synthesis Design and Reaction Prediction Platforms
The advent of machine learning (ML) is revolutionizing chemical synthesis by enabling the rapid prediction of reaction outcomes and the design of novel synthetic routes. rsc.orgresearch.googlenih.gov Platforms are being developed that can predict the properties of molecules and the likelihood of a reaction's success based on vast datasets of known chemical transformations.
For a compound like this compound, ML models could be employed to:
Predict Reactivity: Algorithms can be trained to predict the most likely sites of reaction and the optimal conditions for a desired transformation. This can significantly reduce the amount of empirical experimentation required.
Optimize Synthesis: ML can be used to devise the most efficient synthetic pathways to this compound and its derivatives, taking into account factors like yield, cost, and sustainability.
Discover Novel Reactions: By analyzing patterns in chemical data, ML algorithms may identify unprecedented reaction pathways for this and other fluorinated compounds.
The development of accurate predictive models for fluorinated compounds is an active area of research. rsc.orgresearchgate.net The unique electronic properties of fluorine present a challenge for existing models, and the inclusion of data on compounds like this compound will be crucial for improving their predictive power.
Development of Environmentally Benign and Sustainable Applications of the Compound
The principles of green chemistry are increasingly guiding the development of new chemical processes. For this compound, future research in this area will likely focus on several key aspects:
Catalytic Syntheses: Developing catalytic methods for the synthesis of the compound and its derivatives will be a priority. This includes the use of earth-abundant metal catalysts or even metal-free catalytic systems to reduce environmental impact. acs.orgkit.edu
Biocatalysis: The use of enzymes to perform chemical transformations offers a highly selective and environmentally friendly alternative to traditional chemical methods. nih.govnih.gov Future work could explore the use of enzymes for the synthesis or modification of this compound.
Sustainable Solvents: Research into conducting reactions in greener solvents, such as water or bio-derived solvents, will be important for reducing the environmental footprint of processes involving this compound.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Future synthetic strategies for this compound will aim for high atom economy.
The development of porous organic polymers (POPs) functionalized with ketone groups for photocatalysis highlights a potential sustainable application. rsc.org Incorporating a molecule like this compound into such materials could lead to new, reusable photocatalysts for a variety of organic transformations.
Advanced Analytical Techniques for Comprehensive Characterization and In Situ Reaction Monitoring in Complex Chemical Systems
A thorough understanding of the structure and reactivity of this compound relies on a suite of advanced analytical techniques.
Table 1: Key Analytical Techniques for the Characterization of this compound
| Technique | Information Provided |
|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | |
| ¹H NMR | Provides information on the number and environment of hydrogen atoms. |
| ¹³C NMR | Reveals the carbon skeleton of the molecule. |
| ¹⁹F NMR | Crucial for confirming the presence and chemical environment of the fluorine atoms. The chemical shift and coupling constants are highly sensitive to the molecular structure. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information on the fragmentation pattern, aiding in structure elucidation. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the ketone (C=O stretch). |
| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in the solid state, if suitable crystals can be obtained. |
In situ reaction monitoring techniques are becoming increasingly important for understanding reaction mechanisms and optimizing reaction conditions in real-time. Techniques like ReactIR (FTIR-based), Raman spectroscopy, and in situ NMR can be applied to track the consumption of reactants and the formation of products and intermediates during reactions involving this compound. This provides invaluable kinetic and mechanistic data that is not accessible through traditional offline analysis. research.google
Cross-Disciplinary Applications of this compound in Fields Beyond Traditional Organic Synthesis
The unique combination of functional groups in this compound makes it a promising building block for applications in a variety of fields beyond traditional organic synthesis. walshmedicalmedia.commdpi.com
Medicinal Chemistry: The incorporation of fluorine atoms into drug candidates can significantly improve their metabolic stability, bioavailability, and binding affinity. The difluoroacetyl group can act as a bioisostere for other functional groups or as a reactive handle for covalent inhibitors. The benzoic acid moiety provides a convenient point for derivatization to explore structure-activity relationships. nih.govnih.gov
Agrochemicals: Many successful pesticides and herbicides contain fluorinated moieties. This compound could serve as a scaffold for the development of new agrochemicals with improved efficacy and environmental profiles. nih.gov
Materials Science: Aromatic carboxylic acids are common monomers for the synthesis of polymers such as polyesters and polyamides. The inclusion of the difluoroacetyl group could impart unique properties to these materials, such as increased thermal stability, altered solubility, or specific surface properties. mdpi.comresearchgate.net The compound could also be used to modify surfaces or create self-assembled monolayers.
The exploration of these cross-disciplinary applications is still in its early stages, but the versatile nature of this compound suggests that it holds significant promise for the development of new technologies and materials.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Suzuki |
Q & A
Q. What are the optimal synthetic routes for 3-(2,2-difluoroacetyl)benzoic acid, and how do reaction conditions influence yield?
The synthesis of fluorinated benzoic acid derivatives typically involves coupling fluorinated precursors with benzoic acid scaffolds. For this compound, a plausible method includes:
- Starting materials : 3-carboxybenzaldehyde and 2,2-difluoroacetyl chloride.
- Reaction conditions : Use of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C to facilitate nucleophilic acyl substitution .
- Challenges : Steric hindrance at the 3-position may reduce reactivity, requiring extended reaction times or catalytic agents (e.g., DMAP) to improve yields .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR spectroscopy : NMR is critical for confirming fluorinated substituents, while NMR identifies aromatic protons and the carboxylic acid group .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray crystallography : For structural confirmation, SHELX software (e.g., SHELXL) is widely used to refine crystal structures, though twinning or low-resolution data may require robust pipelines for phase determination .
Q. How does the difluoroacetyl group influence the compound’s physicochemical properties?
The electron-withdrawing difluoroacetyl group enhances acidity (lower pKa) of the carboxylic acid moiety compared to non-fluorinated analogs. This affects solubility in polar solvents and may influence crystallinity. Computational studies (e.g., DFT) can model electronic effects, while thermal gravimetric analysis (TGA) assesses stability .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for fluorinated benzoic acid derivatives?
- Data collection : High-resolution synchrotron data (≤1.0 Å) minimizes errors in electron density maps.
- Refinement : SHELXL’s twin refinement tools (e.g., BASF parameter) address twinning artifacts. For disordered fluorine atoms, PART instructions or restraints on bond lengths/angles improve model accuracy .
- Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants) ensures consistency between solid-state and solution-phase structures .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity in this compound derivatives?
- Modifications : Introduce substituents (e.g., methyl, amino) at the 4-position to enhance interactions with biological targets (e.g., enzymes).
- Assays : In vitro enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) paired with molecular docking (e.g., AutoDock Vina) identify key binding motifs .
- Contradictions : Discrepancies between in silico predictions and experimental IC₅₀ values may arise from solvation effects or conformational flexibility, requiring free-energy perturbation (FEP) calculations for refinement .
Q. What are the mechanistic implications of fluorinated groups in metabolic stability studies?
- In vitro models : Liver microsome assays (human/rat) assess oxidative stability. Fluorine’s electronegativity often reduces cytochrome P450-mediated metabolism, prolonging half-life.
- Isotopic labeling : or isotopes track metabolic pathways via LC-MS/MS, though deuteration at labile positions (e.g., ortho to COOH) may alter reactivity .
Key Considerations for Researchers
- Synthetic reproducibility : Optimize fluorination steps under inert atmospheres to prevent hydrolysis of sensitive intermediates .
- Data interpretation : Cross-validate crystallographic and spectroscopic data to avoid overfitting structural models .
- Biological assays : Include fluorinated controls (e.g., 3-fluoro analogs) to isolate electronic vs. steric effects in SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
